molecular formula C11H13NO3 B12865579 2-Amino-5-(furan-2-yl)cyclohex-3-ene-1-carboxylic acid CAS No. 767596-75-8

2-Amino-5-(furan-2-yl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B12865579
CAS No.: 767596-75-8
M. Wt: 207.23 g/mol
InChI Key: BSMAYZDFAXYBNM-UHFFFAOYSA-N
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Description

2-Amino-5-(furan-2-yl)cyclohex-3-enecarboxylic acid is a heterocyclic compound characterized by the presence of a furan ring attached to a cyclohexene carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(furan-2-yl)cyclohex-3-enecarboxylic acid typically involves multi-step organic reactions. One common method includes the radical bromination of a precursor compound, followed by conversion into a phosphonate intermediate. This intermediate is then reacted with an aldehyde in the presence of a base, followed by desilylation to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated synthesis techniques to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(furan-2-yl)cyclohex-3-enecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

2-Amino-5-(furan-2-yl)cyclohex-3-enecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(furan-2-yl)cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(furan-2-yl)cyclohex-3-enecarboxylic acid is unique due to the combination of the furan ring and the cyclohexene carboxylic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

767596-75-8

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-amino-5-(furan-2-yl)cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C11H13NO3/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-5,7-9H,6,12H2,(H,13,14)

InChI Key

BSMAYZDFAXYBNM-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CC(C1C(=O)O)N)C2=CC=CO2

Origin of Product

United States

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